molecular formula C8H9NO2 B1314698 2,6-Dimethylnicotinic acid CAS No. 5860-71-9

2,6-Dimethylnicotinic acid

Cat. No.: B1314698
CAS No.: 5860-71-9
M. Wt: 151.16 g/mol
InChI Key: LZKZDAMNFOVXBN-UHFFFAOYSA-N
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Description

2,6-Dimethylnicotinic acid, also known as 2,6-dimethylpyridine-3-carboxylic acid, is a derivative of nicotinic acid. It is characterized by the presence of two methyl groups at the 2 and 6 positions of the pyridine ring, along with a carboxylic acid group at the 3 position. This compound has a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethylnicotinic acid can be achieved through various methods. One common approach involves the deuteration of methyl groups in 6-methylnicotinic acid and this compound using an H–D exchange reaction under conditions of 1% sodium deuteroxide in deuterium oxide on heating . Another method involves the condensation reaction between a deuterium-labeled nicotinic acid derivative and N-hydroxysuccinimide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps to ensure the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2,6-Dimethylnicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2,6-Dimethylnicotinic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKZDAMNFOVXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471012
Record name 2,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5860-71-9
Record name 2,6-Dimethylnicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5860-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylpyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the applications of 2,6-dimethylnicotinic acid in protein analysis?

A: this compound serves as a valuable building block for creating reagents used in protein analysis. Specifically, its deuterated derivatives, like 1-(2,6-dimethyl[D(6)]nicotinoyloxy)succinimide, can be used to modify the N-terminal of proteins []. This modification can be helpful for various analytical techniques and studies related to protein structure and function.

Q2: How is deuterium incorporated into the methyl groups of this compound?

A: Deuterium can be introduced into the methyl groups of this compound through an H-D exchange reaction. This reaction occurs when the compound is heated in a solution of 1% sodium deuteroxide (NaOD) in deuterium oxide (D2O) []. This process effectively replaces hydrogen atoms in the methyl groups with deuterium atoms.

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